Benzyl 2-chloro-4-nitrobenzoate
Description
Benzyl 2-chloro-4-nitrobenzoate is an aromatic ester derivative characterized by a benzyl ester group attached to a benzoate ring substituted with chlorine at the 2-position and a nitro group at the 4-position.
Properties
CAS No. |
250790-07-9 |
|---|---|
Molecular Formula |
C14H10ClNO4 |
Molecular Weight |
291.68 g/mol |
IUPAC Name |
benzyl 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C14H10ClNO4/c15-13-8-11(16(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
JLNUYOHCHLBNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of benzyl benzoate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Benzyl 2-amino-4-nitrobenzoate or Benzyl 2-thio-4-nitrobenzoate.
Reduction: Benzyl 2-chloro-4-aminobenzoate.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester functionality allows for hydrolysis, releasing active compounds that can further participate in biochemical pathways. The chlorine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Substituent Position Variations
The positions of chlorine and nitro groups on the benzoate ring significantly influence chemical reactivity, biological activity, and physical properties. Key comparisons include:
Key Findings :
Ester Group Modifications
The choice of ester group (benzyl, ethyl, methyl, or aryl) impacts lipophilicity, solubility, and toxicity:
Key Findings :
Counterion and Salt Forms
Ionic derivatives of 2-chloro-4-nitrobenzoate highlight the role of counterions in modulating properties:
Key Findings :
Pharmaceutical Potential
Material Science
- NLO Properties : Morpholinium salts of nitrobenzoates exhibit strong electro-optic effects, with 2-chloro-4-nitrobenzoate derivatives showing phase-matchable characteristics for laser applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
